2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene-1,4-dione is an organic compound that features a unique structure combining a cycloheptatriene ring and a naphthalene-1,4-dione moiety
Preparation Methods
The synthesis of 2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclohepta-2,4,6-trien-1-one with naphthalene-1,4-dione under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions. .
Scientific Research Applications
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies using techniques such as NMR and EPR spectroscopy have provided insights into its mode of action .
Comparison with Similar Compounds
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene-1,4-dione can be compared with similar compounds such as:
Tropone: A related compound with a cycloheptatriene ring and a ketone group.
Hinokitiol: A derivative of tropolone with antimicrobial and antioxidant activities.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61609-30-1 |
---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-cyclohepta-2,4,6-trien-1-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O2/c18-16-11-15(12-7-3-1-2-4-8-12)17(19)14-10-6-5-9-13(14)16/h1-12H |
InChI Key |
IXSUJFXFDJEZHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.